molecular formula C14H10F2O2 B6400154 4-(2,6-Difluorophenyl)-3-methylbenzoic acid, 95% CAS No. 1192548-41-6

4-(2,6-Difluorophenyl)-3-methylbenzoic acid, 95%

Cat. No. B6400154
CAS RN: 1192548-41-6
M. Wt: 248.22 g/mol
InChI Key: NISLKZUFXYEIOO-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-3-methylbenzoic acid, or 4-DPMB, is a difluorophenyl-substituted benzoic acid that has been gaining attention in the scientific community due to its unique properties and potential applications. 4-DPMB is a colorless, crystalline solid with a melting point of 140-142 °C and a purity of 95%. It is a lipophilic compound, meaning it is soluble in non-polar solvents such as chloroform, ether, and benzene. In addition, 4-DPMB has a low solubility in water and is stable in air. It is a versatile compound that has been used in a variety of scientific applications, from chemical synthesis to drug delivery.

Scientific Research Applications

4-DPMB has been used in a variety of scientific research applications. It has been used in chemical synthesis as a reagent for the preparation of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a ligand in coordination chemistry and as a catalyst in the synthesis of polymers. In addition, 4-DPMB has been used as a drug delivery system for a variety of compounds, including proteins, peptides, and nucleic acids.

Mechanism of Action

The mechanism of action of 4-DPMB is not well understood. However, it is thought to be related to its lipophilic nature, which allows it to form strong complexes with hydrophobic molecules such as proteins, peptides, and nucleic acids. This property makes 4-DPMB an effective drug delivery system, as it can transport these molecules across cell membranes. In addition, 4-DPMB has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DPMB are not well understood. However, it has been shown to have anti-inflammatory and anti-tumor activities in animal models. In addition, 4-DPMB has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-DPMB has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in non-polar solvents, making it easy to handle and store. In addition, 4-DPMB is a versatile compound that can be used in a variety of applications, from chemical synthesis to drug delivery.
However, 4-DPMB also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very reactive, making it difficult to use in certain reactions.

Future Directions

The potential applications of 4-DPMB are still being explored. One potential application is in the development of new drug delivery systems. 4-DPMB has already been shown to be an effective drug delivery system for a variety of compounds, and further research could lead to the development of more efficient and targeted drug delivery systems. In addition, 4-DPMB could be used in the development of new therapeutic agents, as it has already been shown to have anti-inflammatory and anti-tumor activities in animal models. Finally, 4-DPMB could be used as a tool for chemical synthesis, as it has already been used as a reagent for the preparation of various organic compounds.

Synthesis Methods

4-DPMB can be synthesized using a variety of methods. One common method is the reaction of 2,6-difluorobenzaldehyde with 3-methylbenzyl alcohol in the presence of a base catalyst such as triethylamine. This reaction produces 4-DPMB as the main product, with a yield of up to 95%. Another method involves the reaction of 2,6-difluorobenzyl bromide with 3-methylbenzyl alcohol in the presence of a base catalyst such as potassium carbonate. This reaction yields 4-DPMB as the main product, with a yield of up to 85%.

properties

IUPAC Name

4-(2,6-difluorophenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-7-9(14(17)18)5-6-10(8)13-11(15)3-2-4-12(13)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISLKZUFXYEIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689679
Record name 2',6'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1192548-41-6
Record name 2',6'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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